

Spectroscopic and Biological Insights into 2-Cyano-3-hydroxypyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Cyano-3-hydroxypyridine

Cat. No.: B1345529

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **2-Cyano-3-hydroxypyridine**, also known as 3-Hydroxypicolonitrile. This document collates available data and presents standardized experimental protocols for its analysis. Additionally, it explores the potential biological significance of this class of compounds, offering a foundational resource for its application in research and drug development.

Compound Profile

2-Cyano-3-hydroxypyridine is a substituted pyridine derivative with the molecular formula C₆H₄N₂O and a molecular weight of 120.11 g/mol .[\[1\]](#) Its structure, featuring a nitrile group and a hydroxyl group on the pyridine ring, suggests the potential for diverse chemical reactivity and biological activity. The presence of these functional groups makes spectroscopic analysis a critical tool for its characterization.

Spectroscopic Data

While comprehensive, experimentally determined spectra for **2-Cyano-3-hydroxypyridine** are not readily available in the public domain, the following tables summarize the expected spectroscopic data based on the analysis of its functional groups and related pyridine derivatives.

Table 1: Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the three aromatic protons on the pyridine ring and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-withdrawing nitrile group and the electron-donating hydroxyl group.

Proton	Expected Chemical Shift (δ , ppm)	Expected Multiplicity	Expected Coupling Constants (J, Hz)
H-4	7.2 - 7.5	Doublet of doublets (dd)	$J(H_4, H_5) \approx 7\text{-}9$, $J(H_4, H_6) \approx 1\text{-}2$
H-5	6.8 - 7.1	Doublet of doublets (dd)	$J(H_5, H_4) \approx 7\text{-}9$, $J(H_5, H_6) \approx 4\text{-}6$
H-6	8.0 - 8.3	Doublet of doublets (dd)	$J(H_6, H_5) \approx 4\text{-}6$, $J(H_6, H_4) \approx 1\text{-}2$
-OH	5.0 - 10.0 (variable)	Broad singlet (s)	N/A

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Table 2: Predicted ^{13}C NMR Spectral Data

The carbon-13 NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Carbon	Expected Chemical Shift (δ , ppm)
C-2 (C-CN)	115 - 125
C-3 (C-OH)	155 - 165
C-4	120 - 130
C-5	110 - 120
C-6	145 - 155
CN	115 - 120

Table 3: Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is valuable for identifying the key functional groups present in **2-Cyano-3-hydroxypyridine**.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
O-H stretch (hydroxyl)	3200 - 3600	Broad, Medium-Strong
C-H stretch (aromatic)	3000 - 3100	Medium-Weak
C≡N stretch (nitrile)	2220 - 2260	Medium-Strong, Sharp
C=C, C=N stretch (aromatic ring)	1400 - 1600	Medium-Strong
C-O stretch (hydroxyl)	1200 - 1300	Strong

Table 4: Predicted Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M^+) is expected at an m/z corresponding to the molecular weight.

m/z Value	Proposed Fragment	Possible Fragmentation Pathway
120	$[C_6H_4N_2O]^+$	Molecular Ion (M^+)
93	$[C_5H_3NO]^+$	Loss of HCN from the molecular ion
92	$[C_5H_4N_2]^+$	Loss of CO from the molecular ion
65	$[C_4H_3N]^+$	Loss of CO and HCN from the molecular ion

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **2-Cyano-3-hydroxypyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon skeleton of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Weigh approximately 5-10 mg of **2-Cyano-3-hydroxypyridine**.
- Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent can affect the chemical shift of the hydroxyl proton.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition:

- Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. This may require a longer acquisition time due to the low natural abundance of ¹³C.
- If desired, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of **2-Cyano-3-hydroxypyridine** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A mass spectrometer, such as a GC-MS (Gas Chromatography-Mass Spectrometry) or LC-MS (Liquid Chromatography-Mass Spectrometry) system.

Sample Preparation:

- Prepare a dilute solution of **2-Cyano-3-hydroxypyridine** in a suitable volatile solvent (e.g., methanol, acetonitrile).
- For GC-MS, ensure the compound is sufficiently volatile and thermally stable. Derivatization may be necessary if it is not.

Data Acquisition:

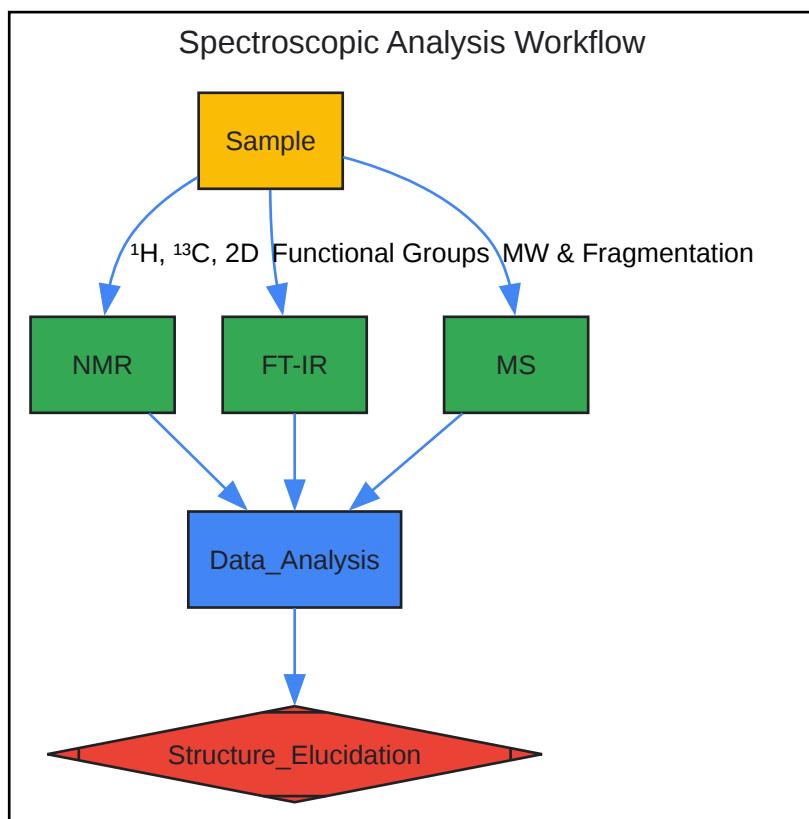
- Introduce the sample into the mass spectrometer.
- Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

- If using tandem mass spectrometry (MS/MS), select the molecular ion peak for fragmentation and acquire the product ion spectrum.

Visualization of Workflows and Potential Biological Relevance

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of **2-Cyano-3-hydroxypyridine**.

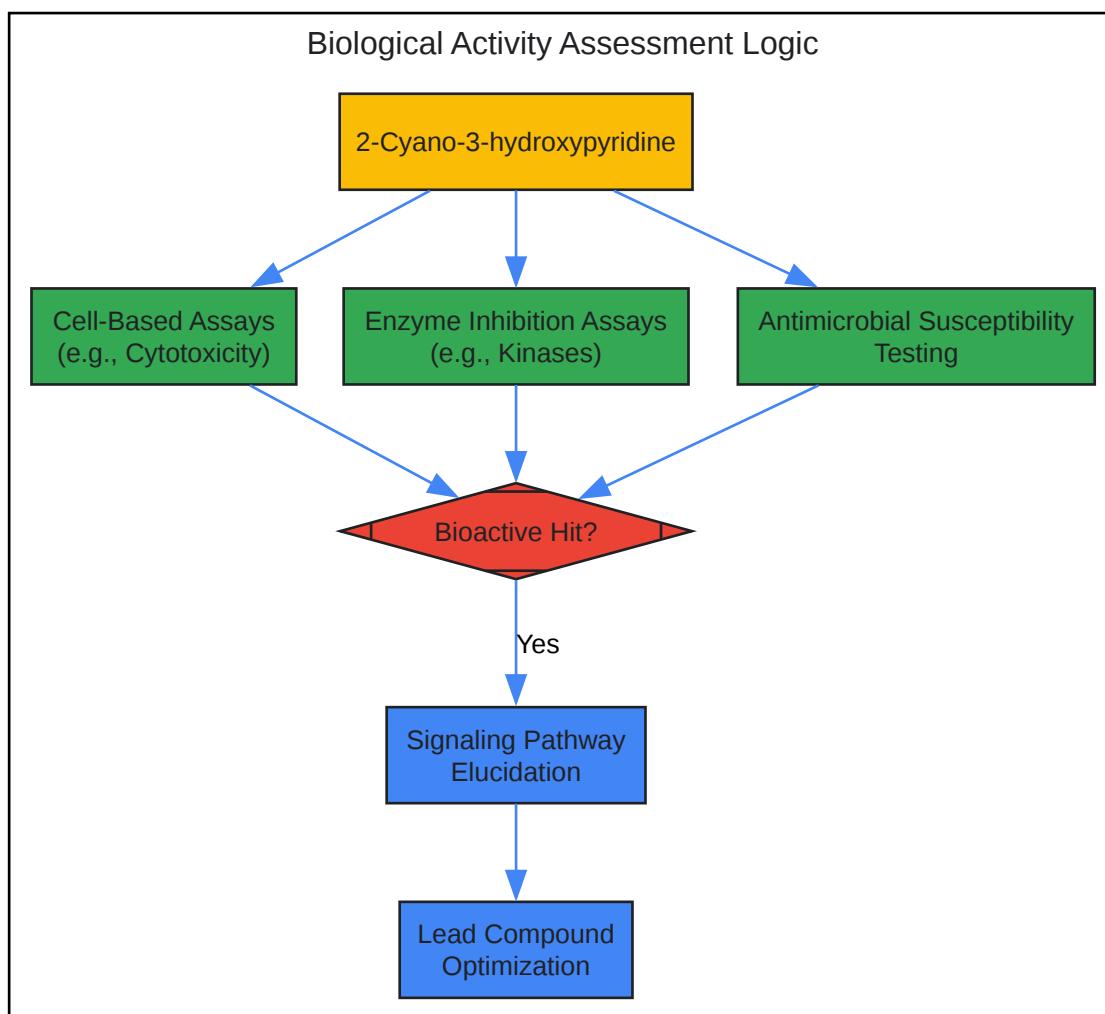


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Caption: Workflow for the Spectroscopic Characterization.

Hypothetical Signaling Pathway and Biological Activity Assessment

While specific signaling pathways for **2-Cyano-3-hydroxypyridine** are not yet elucidated, the broader class of cyanopyridine derivatives has shown significant biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.^[2] The following diagram outlines a hypothetical workflow for investigating the biological potential of this compound, inspired by the activities of related molecules.



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